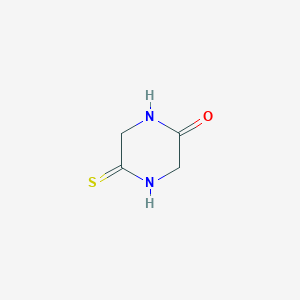
5-Thioxopiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thioxopiperazin-2-one is a heterocyclic compound that features a piperazine ring with a thioxo group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thioxopiperazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 1-phenylpiperidine-4-carboxylate with hydrazine hydrate in ethanol, followed by refluxing for several hours . The reaction progress is monitored using thin-layer chromatography (TLC), and the product is isolated by cooling the reaction mixture and precipitating the solid .
Industrial Production Methods: Industrial production methods for this compound often involve optimized catalytic processes to enhance yield and purity. For instance, asymmetric catalytic methodologies have been developed to prepare piperazin-2-ones, which can be adapted for the synthesis of this compound . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Thioxopiperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thioxo group and the piperazine ring, which provide multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the thioxo group to a thiol or a sulfide.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, and various substituted piperazine derivatives. These products have diverse applications in medicinal chemistry and materials science.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Thioxopiperazin-2-one involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antitubercular effects, where it disrupts essential biological processes in pathogenic microorganisms .
Comparison with Similar Compounds
2,5-Diketopiperazine: This compound shares a similar piperazine ring structure but lacks the thioxo group.
Piperazin-2-one: Another related compound, which also features a piperazine ring but with different substituents.
Uniqueness: 5-Thioxopiperazin-2-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and synthetic methodologies.
Properties
Molecular Formula |
C4H6N2OS |
|---|---|
Molecular Weight |
130.17 g/mol |
IUPAC Name |
5-sulfanylidenepiperazin-2-one |
InChI |
InChI=1S/C4H6N2OS/c7-3-1-6-4(8)2-5-3/h1-2H2,(H,5,7)(H,6,8) |
InChI Key |
IQRMGOMZGHIOIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NCC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



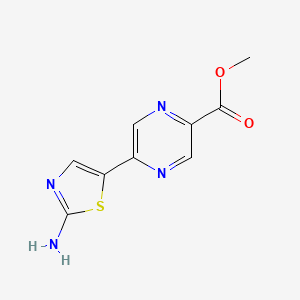
![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)

![1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13101630.png)
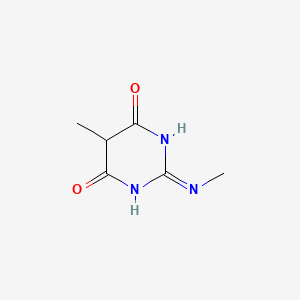
![8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B13101653.png)
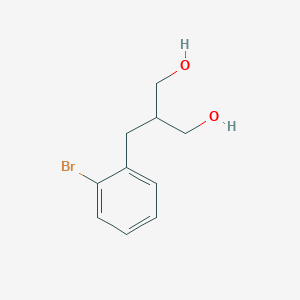
![4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101674.png)
![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)
![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)

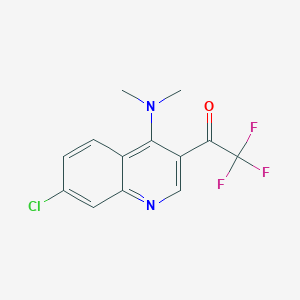
![Pyrimido[5,4-C]pyridazin-8(7H)-one](/img/structure/B13101711.png)
